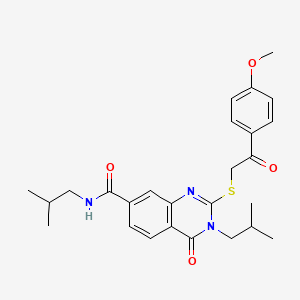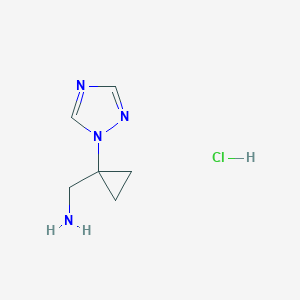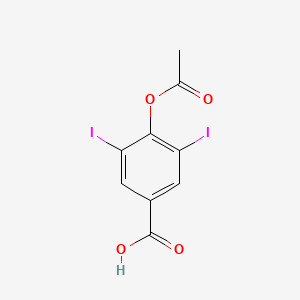![molecular formula C22H24N4O2S B2808441 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)butanamide CAS No. 896707-36-1](/img/structure/B2808441.png)
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)butanamide” is a complex organic molecule. It contains a benzimidazoquinazolinylthio moiety, which suggests that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzimidazoquinazolinylthio moiety would likely contribute to the rigidity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzimidazoquinazolinylthio moiety. For example, similar compounds have been synthesized via radical cascade cyclization and oxidative radical methylation/arylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Biological Activities of Benzimidazoles, Quinazolines, and Perimidines
A series of condensed benzimidazoles, quinazolines, and perimidines, which contain pseudothiourea as a structural unit, have shown significant biological activities. These activities include antihypertensive, diuretic, anorectic, and thermoregulating effects in animals, as well as potent herbicidal properties (Hsu, Hu, & Liu, 2005).
Optoelectronic Applications
Functionalized Quinazolines and Pyrimidines for Optoelectronics
Quinazoline derivatives have been explored for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, offering possibilities for organic light-emitting diodes (OLEDs), phosphorescent materials, and photosensitizers for dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Synthesis and Structure-Activity Relationship
Benzimidazole-Quinoline Hybrid Molecules
The combination of quinoline and benzimidazole moieties in a single molecular platform has been investigated for its therapeutic potential against various illnesses, including cancer, bacterial and fungal infections, and DNA damage. The synthesis of these hybrid molecules is of significant interest due to their wide range of therapeutic potential and minimal adverse effects (Salahuddin, Datt, Mazumder, Kumar, Singh, Yadav, Shabana, Yar, & Ahsan, 2023).
DNA Binding and Biological Impact
DNA Minor Groove Binding
Compounds such as Hoechst 33258, which contains benzimidazole groups, have been widely used as fluorescent DNA stains due to their strong binding to the minor groove of double-stranded DNA. These derivatives are used in various biological applications, including chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Future Directions
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-3-19(21(27)23-13-8-14-28-2)29-22-25-16-10-5-4-9-15(16)20-24-17-11-6-7-12-18(17)26(20)22/h4-7,9-12,19H,3,8,13-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRNZXXOCPJECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate](/img/structure/B2808361.png)


![1-[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2808365.png)
![N-(2,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2808368.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid](/img/structure/B2808370.png)

![(2,6-Difluorophenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2808372.png)
![3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808374.png)


![7-methyl-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2808379.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2808381.png)
